molecular formula C14H12O3 B177547 Methyl 4-phenoxybenzoate CAS No. 21218-94-0

Methyl 4-phenoxybenzoate

Cat. No.: B177547
CAS No.: 21218-94-0
M. Wt: 228.24 g/mol
InChI Key: XMXLYEKPSHVLKD-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybenzoate is an organic compound with the molecular formula C14H12O3. It belongs to the class of benzoates and is characterized by a phenoxy group attached to the benzene ring. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and agriculture .

Mechanism of Action

Target of Action

Methyl 4-phenoxybenzoate, a derivative of 3-phenoxybenzoic acid, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and induces a cellular response . It also activates glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end-products in the body.

Biochemical Pathways

The activation of PPAR-γ by this compound can lead to the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances glucose metabolism, contributing to the maintenance of blood glucose levels . By inhibiting protein glycation, this compound may help prevent the accumulation of harmful protein aggregates in the body .

Pharmacokinetics

Similar compounds such as methyl 3,4-dihydroxybenzoate (mdhb) have been found to exhibit fast absorption, high systemic clearance, and a short half-life . MDHB also has an oral bioavailability of 23% , suggesting that a significant portion of the compound can be absorbed and utilized by the body after oral administration.

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially benefiting conditions such as diabetes . The inhibition of protein glycation may also provide protective effects against age-related diseases and complications of diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-phenoxybenzoate can be synthesized through the esterification of 4-phenoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-phenoxybenzoate has several scientific research applications, including:

Comparison with Similar Compounds

  • Methyl 3-phenoxybenzoate
  • Methyl 2-phenoxybenzoate
  • 4-phenoxybenzoic acid

Comparison: Methyl 4-phenoxybenzoate is unique due to the position of the phenoxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to methyl 3-phenoxybenzoate and methyl 2-phenoxybenzoate, the 4-position allows for different substitution patterns and interactions with molecular targets. Additionally, the ester group in this compound provides distinct properties compared to the free acid form in 4-phenoxybenzoic acid .

Properties

IUPAC Name

methyl 4-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLYEKPSHVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345858
Record name Methyl 4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21218-94-0
Record name Methyl 4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21218-94-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxybenzoate (0.200 g; 1.31 mmol), benzeneboronic acid (0.321 g; 2.63 mmol), copper acetate (0.477 g; 2.63 mmol) and pyridine (0.213 mL; 2.63 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.477 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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